Methyl 4-bromo-1-(bromomethyl)-2-naphthoate
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Overview
Description
Methyl 4-bromo-1-(bromomethyl)-2-naphthoate is an organic compound belonging to the naphthalene family It is characterized by the presence of bromine atoms and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-(bromomethyl)-2-naphthoate typically involves multi-step reactions starting from naphthalene derivatives. One common method includes:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 1-bromo-2-naphthol.
Esterification: The brominated naphthol is then esterified with methanol in the presence of an acid catalyst to form Methyl 4-bromo-2-naphthoate.
Bromomethylation: Finally, the ester is bromomethylated using formaldehyde and hydrobromic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-(bromomethyl)-2-naphthoate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthyl alcohols.
Scientific Research Applications
Methyl 4-bromo-1-(bromomethyl)-2-naphthoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1-(bromomethyl)-2-naphthoate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to various derivatives that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-naphthoate
- 1-Bromo-2-naphthol
- 4-Bromo-1-methylnaphthalene
Uniqueness
Methyl 4-bromo-1-(bromomethyl)-2-naphthoate is unique due to the presence of both bromine atoms and an ester group, which allows for diverse chemical reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .
Properties
CAS No. |
1354035-49-6 |
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Molecular Formula |
C13H10Br2O2 |
Molecular Weight |
358.02 g/mol |
IUPAC Name |
methyl 4-bromo-1-(bromomethyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10Br2O2/c1-17-13(16)10-6-12(15)9-5-3-2-4-8(9)11(10)7-14/h2-6H,7H2,1H3 |
InChI Key |
CYVXDEDEMWCKGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)CBr |
Origin of Product |
United States |
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